![molecular formula C15H16N2O2 B2612874 2-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 1903640-01-6](/img/structure/B2612874.png)
2-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide
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Description
Scientific Research Applications
- Application : Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was applied to compounds like methoxy-protected (−)-Δ8-THC and cholesterol .
- Application : Researchers have characterized enzymes involved in the metabolism of related compounds. Investigating the enzymes associated with this compound could provide insights into its biological activity .
- Application : Derivatives of this compound were designed, synthesized, and evaluated for anti-tubercular activity. Exploring its potential as an anti-TB agent could be promising .
- Application : A derivative containing an imidazole moiety demonstrated potent anticancer activity. Further investigation into its mechanism and efficacy could be valuable .
- Application : Among tested compounds, one derivative demonstrated excellent anticancer activity. Comparing its fingerprint to known anticancer agents may reveal similarities and guide further studies .
- Application : The protodeboronation method was employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B. Investigating its utility in other total synthesis endeavors could be fruitful .
Catalytic Protodeboronation
Enzyme Characterization
Anti-Tubercular Activity
Antitumor Potential
Biological Potential
Total Synthesis Applications
properties
IUPAC Name |
2-cyclopropyl-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(8-11-3-4-11)17-10-12-5-6-13(16-9-12)14-2-1-7-19-14/h1-2,5-7,9,11H,3-4,8,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSKRTWTYJKRQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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